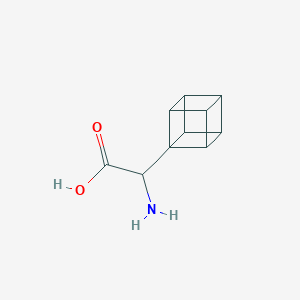
2-Amino-2-(cuban-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(cuban-1-yl)acetic acid is a unique organic compound characterized by the presence of a cubane structure, which is a highly strained, cubic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(cuban-1-yl)acetic acid typically involves the introduction of an amino group and a carboxylic acid group to the cubane structure. One common method involves the reaction of cubane-1-carboxylic acid with ammonia under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(cuban-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products
Scientific Research Applications
2-Amino-2-(cuban-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique cubane structure.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in materials science for the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-2-(cuban-1-yl)acetic acid exerts its effects is not fully understood. its unique structure allows it to interact with various molecular targets and pathways. The cubane structure provides a rigid framework that can influence the binding affinity and specificity of the compound towards different biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(adamantan-1-yl)acetic acid: Similar in structure but with an adamantane core instead of cubane.
2-Amino-2-(norbornan-1-yl)acetic acid: Features a norbornane structure, offering different steric and electronic properties.
Uniqueness
2-Amino-2-(cuban-1-yl)acetic acid is unique due to its cubane structure, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying the effects of molecular geometry on chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-amino-2-cuban-1-ylacetic acid |
InChI |
InChI=1S/C10H11NO2/c11-8(9(12)13)10-5-2-1-3(5)7(10)4(1)6(2)10/h1-8H,11H2,(H,12,13) |
InChI Key |
JYOMHTWNXWROEP-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C4C1C5C2C3C45C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


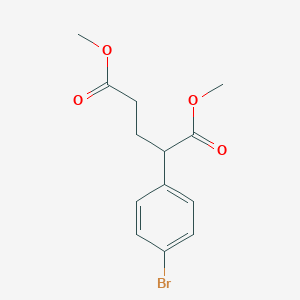
![2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B12851110.png)



![2,3-Dihydroxy-4-oxo-4-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)butanoic acid](/img/structure/B12851131.png)



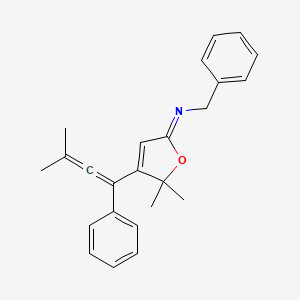
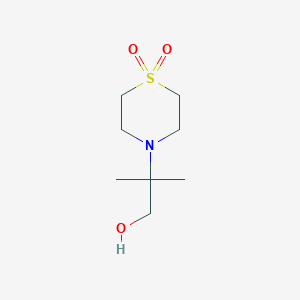
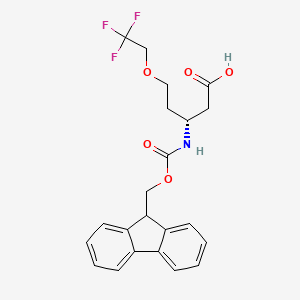

![4-(3'-Chloro-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyrimidine](/img/structure/B12851184.png)
